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Abstract
Mono-ADP-ribosyltransferase 1 (ARTC1) is an ectoenzyme predominantly expressed in

cardiac and skeletal muscle. It catalyzes the transfer of an ADP-ribose moiety from NAD+ to

specific arginine residues on target proteins, a post-translational modification known as mono-

ADP-ribosylation. This modification is reversible, with the ADP-ribosylarginine hydrolase 1

(ARH1) catalyzing the removal of the ADP-ribose group. Recent research has illuminated the

critical role of ARTC1 in cardiac physiology and pathophysiology. This technical guide provides

a comprehensive overview of ARTC1 function in cardiac muscle, detailing its impact on

contractility, the response to ischemic injury, and its involvement in key signaling pathways. The

guide includes a summary of quantitative data from pivotal studies, detailed experimental

methodologies, and visual representations of the associated signaling pathways to support

further research and drug development efforts in this area.

Core Functions of ARTC1 in Cardiac Muscle
ARTC1 plays a multifaceted role in the heart, influencing baseline cardiac function and the

response to stress. Studies utilizing ARTC1 knockout (KO) mouse models have been

instrumental in elucidating these functions.
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Evidence suggests a role for ARTC1 in maintaining normal cardiac contractility, with a notable

sex-specific effect. In male mice, genetic deletion of ARTC1 leads to a significant reduction in

myocardial contractility under both baseline and stress conditions.[1]

Response to Ischemia-Reperfusion (I/R) Injury
ARTC1 appears to confer a protective effect against myocardial ischemia-reperfusion injury.

ARTC1-KO male mice exhibit increased susceptibility to I/R-induced injury, suggesting that

ARTC1 activity is crucial for mitigating the damage associated with this pathological process.[1]

This is linked to its role in suppressing necroptosis, a form of programmed necrosis.[1][2]

Quantitative Data Summary
The following tables summarize key quantitative findings from studies on ARTC1 function in

cardiac muscle.

Table 1: Cardiac Function in ARTC1 Knockout Mice
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Parameter Genotype Sex Condition
% Change
vs. Wild-
Type

Reference

Ejection

Fraction

(%EF)

ARTC1-KO Male Baseline Decreased

Ishiwata-

Endo et al.,

2023[1]

Fractional

Shortening

(%FS)

ARTC1-KO Male Baseline Decreased

Ishiwata-

Endo et al.,

2023[1]

Ejection

Fraction

(%EF)

ARTC1-KO Male
Dobutamine

Stress

Reduced

response

Ishiwata-

Endo et al.,

2023[1]

Fractional

Shortening

(%FS)

ARTC1-KO Male
Dobutamine

Stress

Reduced

response

Ishiwata-

Endo et al.,

2023[1]

Infarct Size ARTC1-KO Male
Ischemia-

Reperfusion
Increased

Ishiwata-

Endo et al.,

2023[1]

Note: Specific percentage changes were not publicly available in the reviewed literature and

require access to supplementary data of the cited publication.

Table 2: Key ARTC1 Substrates in Cardiac Muscle
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Substrate
Protein

Function
Cellular
Location

Key Findings Reference

TRIM72 (MG53) Membrane repair
Cytoplasm, Cell

membrane

ARTC1-mediated

ADP-ribosylation

of TRIM72 is part

of a cycle with

ARH1 that is

crucial for

myocardial

membrane repair

following injury.

Ishiwata-Endo et

al., 2018

VAPB

Regulation of

intracellular

calcium

homeostasis

Endoplasmic

Reticulum

ARTC1 ADP-

ribosylates

VAPB,

influencing its

interaction with

other proteins

and thereby

modulating

calcium signaling

in

cardiomyocytes.

[3]

Zhang et al.,

2024[3]

Integrin α7
Cell adhesion,

signaling
Cell surface

Identified as a

target of ARTC1-

mediated ADP-

ribosylation in

heart and

skeletal muscle.

Leutert et al.,

2018

Hemopexin Heme transport Extracellular

Validated as a

major target of

ARTC1 in

muscle tissue.

Leutert et al.,

2018[4]
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Note: A comprehensive list of ARTC1 substrates identified through proteomic studies can be

found in the supplementary materials of Leutert et al., 2018.

Key Signaling Pathways Involving ARTC1
ARTC1 modulates several critical signaling pathways in cardiomyocytes. The following

diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

ARTC1 and Suppression of Necroptosis
ARTC1 plays a protective role in the heart by suppressing necroptosis, a form of programmed

cell death. In the absence of ARTC1, there is an upregulation of Receptor-Interacting Protein

Kinase 3 (RIP3), a key mediator of the necroptotic pathway.[1][2] This leads to increased cell

death, particularly following events like ischemia-reperfusion injury.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6302937/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6302937/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10928986/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10928986/
https://pubmed.ncbi.nlm.nih.gov/37381178/
https://pubmed.ncbi.nlm.nih.gov/37381178/
https://www.researchgate.net/publication/328965120_Role_of_a_TRIM72_ADP-ribosylation_cycle_in_myocardial_injury_and_membrane_repair
https://www.benchchem.com/product/b1575332#artc1-function-in-cardiac-muscle
https://www.benchchem.com/product/b1575332#artc1-function-in-cardiac-muscle
https://www.benchchem.com/product/b1575332#artc1-function-in-cardiac-muscle
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1575332?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

